molecular formula C9H12O3 B2601940 Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate CAS No. 1535963-64-4

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B2601940
CAS No.: 1535963-64-4
M. Wt: 168.192
InChI Key: BOQQNXWUEPXJST-UHFFFAOYSA-N
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Description

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is known for its unique bicyclic structure, which includes a ketone and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate typically involves the reaction of a bicyclic ketone with a methyl ester. One common method includes the use of a Diels-Alder reaction followed by esterification. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a ketone and an ester within a bicyclic structure. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)9-3-2-7(10)4-6(9)5-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQQNXWUEPXJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(=O)CC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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